Ethyl 5-ethoxyoxazole-2-carboxylate

Vue d'ensemble

Description

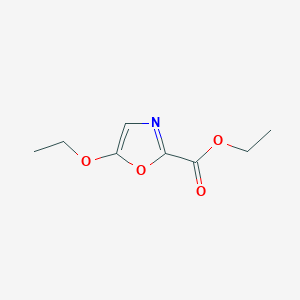

Ethyl 5-ethoxyoxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with an ethoxy group at the 5-position and an ethyl ester at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxyoxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 2-amino-3-ethoxyacrylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-ethoxyoxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced oxazole products.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazoles.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 5-ethoxyoxazole-2-carboxylate is characterized by the presence of an oxazole ring, which contributes to its chemical reactivity and biological activity. The molecular formula is , indicating the presence of an ethoxy group and a carboxylate functional group. These features make it a versatile compound for synthetic applications.

Medicinal Chemistry

This compound has shown potential in drug development, particularly in the synthesis of bioactive molecules.

- Synthesis of Pyridoxine Derivatives : It serves as an intermediate in the synthesis of pyridoxine (Vitamin B6) derivatives. Research indicates that these derivatives exhibit enhanced antioxidant properties compared to traditional compounds like α-tocopherol, making them candidates for therapeutic applications against oxidative stress-related diseases.

- Antimicrobial Activity : Studies have reported that derivatives synthesized from this compound possess antimicrobial properties. For instance, compounds isolated from fungal metabolites have demonstrated weak to moderate activity against various pathogens.

Organic Synthesis

The compound plays a crucial role as an intermediate in various organic reactions, notably:

- Diels-Alder Reactions : this compound is utilized in Diels-Alder reactions, which are fundamental in constructing complex organic structures. This reaction allows for the formation of cyclic compounds with diverse functionalities, enhancing the compound's utility in synthetic organic chemistry.

- Substitution and Modification : The oxazole ring can undergo various substitution reactions, allowing for the introduction of different functional groups that can tailor the properties of the final products for specific applications.

Materials Science and Nanotechnology

In materials science, this compound has been explored for its potential applications in nanotechnology:

- Surface Modification : Carboxylic acids like this compound are used to modify surfaces of nanoparticles, improving their dispersion and stability in various matrices. This application is crucial for developing advanced materials with enhanced properties for electronics and biomedicine.

Case Study 1: Antioxidant Properties

Research conducted on pyridoxine derivatives synthesized from this compound highlighted their ability to inhibit lipid peroxidation significantly more effectively than standard antioxidants. This finding suggests potential applications in food preservation and health supplements.

Case Study 2: Antimicrobial Research

In a study involving compounds derived from this oxazole derivative, researchers isolated new metabolites from Phoma macrostoma. The resulting compounds exhibited varying degrees of antimicrobial activity, indicating their potential use as natural preservatives or therapeutic agents against infections.

Mécanisme D'action

The mechanism of action of ethyl 5-ethoxyoxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the final compound synthesized from this intermediate.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares Ethyl 5-ethoxyoxazole-2-carboxylate with key analogs based on substituents, molecular weight, and available

Key Observations:

- Substituent Effects: Ethoxy (C₂H₅O): Larger and more lipophilic than methyl or methoxy, which may improve membrane permeability but reduce aqueous solubility. Methoxy (OCH₃): Electron-withdrawing effects could alter reactivity compared to ethoxy .

Molecular Weight : this compound (185.18 g/mol) is intermediate between methyl (155.15 g/mol) and phenyl (217.22 g/mol) analogs, suggesting moderate pharmacokinetic properties.

Activité Biologique

Ethyl 5-ethoxyoxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 5-ethoxy-4-methyl-oxazole-2-carboxylic acid with various reagents, often utilizing methods such as dehydration or condensation with dienophiles to enhance yields and purity .

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 16 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions.

Table 2: Cytokine Production Inhibition by this compound

| Cytokine | Concentration (μM) | % Inhibition |

|---|---|---|

| TNF-α | 10 | 25 |

| IL-1β | 10 | 30 |

| IL-8 | 1 | 40 |

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating moderate activity against certain types of cancer cells.

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical carcinoma) | 45 |

| MCF-7 (breast cancer) | 60 |

| A549 (lung cancer) | >100 |

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Resistance : A study published in MDPI highlighted how derivatives of oxazoles, including this compound, could serve as novel agents against multi-drug resistant bacteria. The compound was noted for its ability to enhance the efficacy of existing antibiotics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties, demonstrating that the compound significantly reduced cytokine levels in macrophages exposed to inflammatory stimuli. This opens avenues for its application in chronic inflammatory diseases .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects on human cancer cell lines indicated that while the compound is not highly toxic to normal cells, it shows promise as a selective agent against certain cancer types .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 5-ethoxyoxazole-2-carboxylate in laboratory settings?

- Methodological Answer : Follow GHS-compliant practices:

- Personal Protection : Use nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves before use and dispose of contaminated gloves properly .

- Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area. Avoid electrostatic buildup and ignition sources .

- Spill Management : Collect spills using vacuum or sweep methods into chemically resistant containers. Dispose via licensed waste management services .

- Rationale : Limited toxicological data () necessitates strict adherence to precautionary measures.

Q. How can researchers synthesize this compound, and what purification methods are effective?

- Methodological Answer :

- Synthesis : Start with oxazole ring formation via cyclization of β-keto esters or via Hantzsch-type reactions. Introduce the ethoxy group using alkylation with ethyl halides .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and NMR (¹H/¹³C) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, particularly for twinned crystals?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.

- Refinement in SHELXL :

Input HKLF5 format for twinned data.

Apply TWIN/BASF commands to model twin domains.

Validate with Rint < 0.05 and Flack parameter < 0.1 .

- Troubleshooting : For poor convergence, adjust restraints on thermal parameters or use SQUEEZE for solvent masking .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to reconcile discrepancies .

- Error Analysis : Quantify crystallographic thermal motion (ADPs) and NMR solvent effects. Re-examine sample purity if deviations exceed 2σ .

- Rationale : emphasizes critical data evaluation to resolve methodological biases.

Q. How can researchers design derivatives of this compound for bioactivity studies?

- Methodological Answer :

- Scaffold Modification :

Position 5 : Replace ethoxy with amino or halogen groups via nucleophilic substitution.

Ester Group : Hydrolyze to carboxylic acid for peptide coupling .

- Screening : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and validate via in vitro assays (IC50 determination) .

- Rationale : Structural flexibility of oxazole derivatives supports diverse functionalization ().

Q. Methodological Design & Analysis

Q. What experimental design principles minimize variability in synthesizing this compound?

- Methodological Answer :

- DOE Approach : Optimize reaction parameters (temperature, catalyst loading) via Box-Behnken design. Monitor via in-situ IR for intermediate tracking.

- Statistical Control : Use ANOVA to identify significant factors (p < 0.05) and replicate runs (n ≥ 3) to ensure reproducibility .

- Rationale : stresses rigorous statistical validation for robust synthesis.

Q. How should researchers approach environmental risk assessment given limited ecotoxicological data?

- Methodological Answer :

- Predictive Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) metrics.

- Lab Testing : Conduct microtox assays (Vibrio fischeri) for acute toxicity. If EC50 < 10 mg/L, classify as hazardous .

Q. Data Presentation & Ethics

Q. What are best practices for presenting conflicting data in publications?

- Methodological Answer :

Propriétés

IUPAC Name |

ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPVIAZPSGFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318282 | |

| Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-09-3 | |

| Record name | 68208-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.